methyl 2-hydroxy-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxylate
Description
Methyl 2-hydroxy-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxylate is a polycyclic heteroaromatic compound featuring a fused pyrido-isoquinoline scaffold. Its structure includes a methyl ester group at position 1, a hydroxyl group at position 2, and a ketone moiety at position 2.
Properties
IUPAC Name |
methyl 2-hydroxy-4-oxo-1,6,7,11b-tetrahydrobenzo[a]quinolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-20-15(19)13-11(17)8-12(18)16-7-6-9-4-2-3-5-10(9)14(13)16/h2-5,8,13-14,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRPOVMLSRUUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C3=CC=CC=C3CCN2C(=O)C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxylate typically involves multiple steps, starting from simpler precursor molecules. One common approach is the condensation of appropriate amines with keto acids or their derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels. Safety measures and environmental considerations are also critical in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in biological assays to investigate its effects on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which methyl 2-hydroxy-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
The compound belongs to a broader class of fused isoquinoline derivatives. Below is a systematic comparison with structurally related analogs from the literature:
Structural Features
Key Observations :
- The target compound uniquely combines hydroxyl and ketone groups on the pyrido-isoquinoline core, distinguishing it from benzoyl-substituted analogs (e.g., 4q, 4d) .
- Unlike the dithiocarbamate derivatives in , which exhibit extended alkyl chains and sulfur-containing groups, the target compound retains a simpler ester-hydroxyl-ketone motif .
Physicochemical Properties
Key Observations :
- High melting points in chlorinated analogs (e.g., 4d) suggest strong intermolecular interactions (e.g., halogen bonding) absent in the target compound .
Spectroscopic Data
Key Observations :
- The target compound’s IR spectrum would show distinct hydroxyl (~3400 cm⁻¹) and dual carbonyl (ester and ketone ~1700 cm⁻¹) stretches, contrasting with benzoyl-substituted analogs that exhibit additional aryl C=O peaks .
- In NMR, the hydroxyl proton and ketone carbon would differentiate it from halogenated or methoxy-substituted derivatives .
Biological Activity
Methyl 2-hydroxy-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxylate is a complex organic compound belonging to the class of isoquinoline derivatives. This article aims to explore its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a pyridoisoquinoline framework with a carboxylate group and a hydroxyl substituent. Its molecular formula is and it has a molecular weight of approximately 241.26 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties:
Antimicrobial Activity
Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to methyl 2-hydroxy-4-oxo have shown effectiveness against various bacteria and fungi. A study demonstrated that certain isoquinoline derivatives possess minimum inhibitory concentrations (MIC) below 100 µg/mL against Staphylococcus aureus and Escherichia coli .
Antiviral Potential
Isoquinoline derivatives have been explored for their antiviral activities, particularly against HIV. A related compound showed IC50 values in the low micromolar range against HIV integrase, suggesting that methyl 2-hydroxy-4-oxo could exhibit similar effects due to structural similarities .
Cytotoxicity Studies
Cytotoxicity assays have revealed that some isoquinoline derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 10 to 50 µM . Further studies are required to evaluate the specific cytotoxic effects of methyl 2-hydroxy-4-oxo.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of isoquinoline derivatives, methyl 2-hydroxy-4-oxo was tested alongside other analogs. The results indicated that it exhibited comparable antimicrobial activity to known standards like ciprofloxacin. The study utilized both disk diffusion and broth microdilution methods to assess efficacy .
Case Study 2: Antiviral Activity
A recent investigation into the antiviral properties of various isoquinoline compounds highlighted the potential of methyl 2-hydroxy-4-oxo as an HIV integrase inhibitor. The compound was synthesized and evaluated for its ability to inhibit the enzyme's activity in vitro, demonstrating promising results with an IC50 value of approximately 5 µM .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
